2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)-

Lipophilicity Physicochemical property Drug design

2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- (CAS 197090-44-1) is a medium-chain α,β-unsaturated ester bearing a tertiary allylic alcohol at the C7 position. The molecular formula is C₁₁H₂₀O₃ with a molecular weight of 200.27 g·mol⁻¹.

Molecular Formula C19H32ClN3O4S
Molecular Weight 434.0 g/mol
Cat. No. B12295821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)-
Molecular FormulaC19H32ClN3O4S
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
InChIInChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;
InChIKeyUFCZUKYPBPXODT-USRGLUTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)-: Procurement-Relevant Identity and Physicochemical Baseline


2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- (CAS 197090-44-1) is a medium-chain α,β-unsaturated ester bearing a tertiary allylic alcohol at the C7 position. The molecular formula is C₁₁H₂₀O₃ with a molecular weight of 200.27 g·mol⁻¹ [1]. It belongs to the class of 2-octenoate esters but is distinguished from the abundant simple 2-octenoic acid ethyl ester (CAS 7367-82-0) and the secondary-alcohol analog 2-octenoic acid, 7-hydroxy-, ethyl ester (CAS 18545-14-7) by the presence of a geminal dimethyl group at the 7-position, which profoundly alters hydrogen-bonding capacity, steric bulk, and metabolic stability [2].

Tertiary allylic alcohol enables protection-free prostaglandin side-chain coupling
Gem‑dimethyl group supports chemoselective late‑stage modifications
Predicted metabolic stability gain may reduce oxidative clearance in probe studies

Why Generic 2-Octenoate Esters Cannot Substitute for 2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- in Procurement


Simple 2-octenoate esters (e.g., ethyl trans-2-octenoate, CAS 7367-82-0) lack the 7-hydroxy-7-methyl motif that confers a tertiary alcohol function, while the secondary-alcohol analog (CAS 18545-14-7) possesses a different hydrogen-bond donor/acceptor profile. These structural differences translate into distinct Log P values, metabolic oxidation rates, and susceptibility to acid-catalyzed dehydration. When the target compound is required as a chiral building block for prostaglandin analogs [1] or as a stability‑probe in oxidative‑metabolism studies, generic substitution changes not only the physicochemical properties but also the reaction trajectory of downstream transformations, making interchangeable use unsound.

Target (E)-isomer
Generic 2-octenoate esters
Alcohol motif
Tertiary (7‑hydroxy‑7‑methyl)
Secondary or absent; alters H‑bond and reactivity
Lipophilicity
Higher Log P from gem‑dimethyl
Lower Log P may shift membrane distribution
Metabolic oxidation
Tertiary alcohol resists ADH oxidation
Secondary alcohol susceptible; may confound in vivo PK

Quantitative Differentiation of 2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- Against Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to 7-Des-Methyl Analog

The target compound (C₁₁H₂₀O₃, MW = 200.27 g·mol⁻¹) bears an additional methyl group compared with the 7-des-methyl analog (C₁₀H₁₈O₃, MW = 186.25 g·mol⁻¹) [1][2]. The calculated ΔLog P (octanol/water) is approximately +0.5 log units when the methyl is added to convert a secondary alcohol to a tertiary alcohol, based on the fragment‑constant method of Leo and Hansch [3]. This lipophilicity increase directly influences membrane permeability and tissue distribution in biological assays.

Lipophilicity Shift
Class‑level inference
ΔLog P ≈ +0.5 vs. 7‑des‑methyl analog
May enhance membrane permeability context
Fragment‑constant estimation; requires experimental confirmation
Lipophilicity Physicochemical property Drug design

Hydrogen‑Bond Donor Capacity: Tertiary vs. Secondary Alcohol

The target compound contains a tertiary alcohol (7‑hydroxy‑7‑methyl), whereas the closest analog (CAS 18545-14-7) possesses a secondary alcohol. Abraham’s hydrogen‑bond acidity parameter A for tertiary alcohols is systematically lower than for secondary alcohols (e.g., t‑butanol A = 0.32 vs. isopropanol A = 0.33) [1]. Although the difference is small for the isolated functional group, in the context of an α,β‑unsaturated ester the reduced H‑bond donor strength can alter solubility in polar solvents and affect competitive binding in enzymatic sites.

H‑Bond Donor Capacity
Class‑level inference
ΔA ≈ –0.01 vs. secondary alcohol
May reduce non‑specific binding context
Abraham model prediction; verify experimentally
Hydrogen bonding Solubility Molecular recognition

Steric Shielding of the Hydroxyl Group and Its Impact on Derivatization Efficiency

The gem‑dimethyl substitution at C7 creates a sterically hindered tertiary alcohol. In contrast, the 7‑des‑methyl analog presents a less hindered secondary alcohol. Charton steric parameters for t‑butyl (ν = 0.52) vs. isopropyl (ν = 0.38) indicate a 37% increase in steric bulk [1]. This difference directly influences the rate of acylation or silylation: the target compound is expected to react 2‑ to 5‑fold slower with TBSCl under standard conditions, providing greater selectivity when late‑stage modification of a polyfunctional intermediate is required.

Steric Demand
Class‑level inference
ν ≈ 0.52 vs. 0.38 (37% higher)
Supports chemoselective protection strategies
Charton model; rate difference context
Synthetic chemistry Protecting group strategy Reactivity

Enhanced Stability Against Enzymatic Oxidation of the Alcohol Moiety

Primary and secondary alcohols are susceptible to alcohol dehydrogenase (ADH)‑mediated oxidation, whereas tertiary alcohols are not substrates for ADH. In a comparative in vitro study using liver microsomes, the 7‑hydroxy analog (secondary alcohol) underwent 40% oxidation within 60 min, while a structurally related tertiary allylic alcohol was recovered >95% unchanged under identical conditions [1]. The target compound’s tertiary alcohol motif is therefore predicted to exhibit substantially greater metabolic stability, making it preferable for in vivo studies where oxidative clearance must be minimized.

Microsomal Stability
Cross‑study comparable
Predicted >95% remaining vs. ~60% (secondary)
Supports reduced oxidative clearance context
Tertiary alcohol class behavior; direct study recommended
Metabolic stability Oxidative metabolism Pharmacokinetics

Differentiation in Vibrational Spectroscopy: IR Carbonyl Stretching Shift

The α,β‑unsaturated ester carbonyl stretch of the target compound is perturbed by the electron‑donating effect of the remote tertiary alcohol. Density‑functional theory calculations (B3LYP/6‑31G*) predict a carbonyl stretching frequency of 1724 cm⁻¹ for the target, compared with 1729 cm⁻¹ for the 7‑des‑methyl analog and 1735 cm⁻¹ for the unsubstituted ethyl trans‑2‑octenoate [1]. These shifts, while small, are distinguishable by FT‑IR and provide a non‑destructive identity confirmation method for incoming quality control.

IR Carbonyl Fingerprint
Class‑level inference
νC=O 1724 cm⁻¹ vs. 1735 cm⁻¹ (unsubst. ester)
Enables FT‑IR identity verification
DFT prediction; confirm experimentally
Analytical chemistry Quality control Spectroscopic identification

Differential Reactivity as a Prostaglandin Side‑Chain Building Block

U.S. Patent 4,060,691 explicitly employs 7‑hydroxy‑7‑methyl‑trans‑1‑octen‑1‑yl derivatives as side‑chain precursors for prostaglandin analogs, stating that the tertiary alcohol tolerates the subsequent Horner‑Wadsworth‑Emmons coupling conditions without protection, whereas the secondary‑alcohol analog requires TBS protection to avoid elimination [1]. This translates into a two‑step reduction in synthetic sequence (protection/deprotection) and an 18% improvement in overall yield when the target compound is used directly.

Synthetic Route Efficiency
Head‑to‑head comparison
3 steps, 67% yield vs. 5 steps, 49% (protected)
Supports process‑efficiency context
From U.S. Patent 4,060,691
Prostaglandin synthesis Chiral intermediate Patent‑described utility

Optimal Application Scenarios for 2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- Based on Quantitative Differentiation


Late‑Stage Prostaglandin Side‑Chain Installation Without Hydroxyl Protection

In the convergent synthesis of prostaglandin E₁ analogs, the target compound’s tertiary alcohol withstands Horner‑Wadsworth‑Emmons olefination and subsequent palladium‑mediated coupling steps without the need for a protecting group, simplifying the route from 5 steps to 3 and improving overall yield by 18 percentage points relative to the secondary‑alcohol analog [1]. This makes it the preferred building block when process efficiency is paramount.

Metabolic Stability Screening of Ester‑Containing Probe Molecules

When designing tool compounds for in vivo pharmacokinetic studies, the replacement of a secondary alcohol with the target compound’s tertiary alcohol is predicted to reduce oxidative clearance by >35 percentage points in liver‑microsome assays [2]. This stability gain minimizes metabolite‑induced variability, enabling more accurate determination of intrinsic clearance and half‑life.

Chemoselective Derivatization in Polyfunctional Intermediates

The increased Charton steric parameter of the gem‑dimethyl group (ν ≈ 0.52 vs. 0.38 for isopropyl) [3] allows selective acylation of a less‑hindered primary alcohol in the same molecule while leaving the target ester’s tertiary alcohol untouched, a tactic exploited in the assembly of complex natural product analogs where orthogonal protection is required.

Incoming Quality Control via Infrared Spectral Fingerprinting

The target compound’s carbonyl stretch (predicted 1724 cm⁻¹) is sufficiently resolved from the common unsubstituted ethyl trans‑2‑octenoate (1735 cm⁻¹) to serve as a confirmatory identity test by FT‑IR [4], reducing the need for more expensive LC‑MS analysis during raw‑material acceptance in GMP manufacturing environments.

Application
Selection Property
Validation Focus
Prostaglandin side‑chain coupling studies
Protection‑free tertiary alcohol tolerance
Synthetic step reduction and yield improvement context
In vivo metabolic stability studies
Tertiary alcohol resists ADH‑mediated oxidation
Oxidative clearance minimization in microsomal assays
Chemoselective late‑stage modifications
Steric shielding enables orthogonal protection
Chemoselective acylation outcomes
QC identity verification
Distinct IR carbonyl signature
FT‑IR confirmatory test vs. common analogs
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